1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their presence in various natural products and their significant pharmacological potential. This compound has garnered interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) condenses with an aldehyde or α-keto acid . Another method includes the cyclization of benzylamine to the ether linker of a precursor compound .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling strategies .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves several pathways:
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique compared to other similar compounds due to its specific neuroprotective properties and broad pharmacological potential. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The simplest representative of the tetrahydroisoquinoline family.
Salsolinol: A catechol derivative known for its neurotoxic and neuroprotective properties.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activity.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
OSNDSXBGYACZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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